2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O7 and its molecular weight is 491.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a derivative of quinazoline and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3,4-dihydroquinazolin derivatives with substituted acetamides. The presence of methoxy and trimethoxy groups significantly influences the reactivity and biological activity of the resulting compounds.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), glioblastoma (U87), and lung (H460) cancer cell lines.
In one study, a related compound displayed sub-micromolar potency against several human cancer cell lines, indicating that modifications in the quinazoline structure can enhance anticancer properties significantly .
COX-2 Inhibition
Compounds within the quinazoline family have also been evaluated for their COX-2 inhibitory activity. The presence of specific substituents on the phenyl rings is crucial for enhancing selectivity and potency against COX-2. In a comparative study, certain derivatives exhibited up to 47.1% inhibition at a concentration of 20 μM . This suggests that the compound may possess anti-inflammatory properties alongside its anticancer activity.
Enzyme Inhibition
The compound has been tested for its inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). Preliminary findings indicate that similar compounds exhibit substantial enzyme inhibition, which may contribute to their therapeutic effects in metabolic disorders and neurodegenerative diseases .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase.
- Interaction with specific enzyme targets , which disrupts metabolic pathways critical for cancer cell survival.
- Induction of apoptosis through various signaling pathways activated by cellular stress responses.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized quinazoline derivatives on MCF-7 and HeLa cells using the MTT assay. Compounds showed varying degrees of cytotoxicity with IC50 values below 10 μM for several derivatives .
- COX-2 Inhibition Study : Another research focused on evaluating COX-2 inhibition among various quinazoline derivatives. The most potent compound showed significant selectivity towards COX-2 over COX-1, indicating its potential as an anti-inflammatory agent .
Data Summary
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-12-8-6-10-18(20)27-23(30)15-28-19-11-7-5-9-17(19)25(31)29(26(28)32)16-13-21(34-2)24(36-4)22(14-16)35-3/h5-14H,15H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWKXJRCZEJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.